2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol typically involves several steps. One common synthetic route includes the nitration of 2-methoxy-6-methylpyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has similar structural features but differs in the position of the methyl groups.
2-Methoxy-6-methylaminopyridine: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
6-Methoxy-N-methyl-3-nitro-2-pyridinamide: This compound has an amide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
221349-78-6 |
---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
(2-methoxy-6-methyl-3-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
ZNZHGKLKTUBXKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.